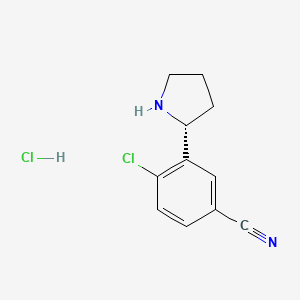![molecular formula C23H25ClN4O B12843451 N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrroloquinoline core, and a diethylaminoacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dihydropyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Diethylaminoacetamide Moiety: This step involves the reaction of the intermediate with diethylamine and an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(7-Chloroquinolin-4-yl)-N(1),N(1)-dimethyl-butane-1,3-diamine): Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
3-(4-Chlorophenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide: Shares the chlorophenyl and diethylamino groups but has a different core structure, resulting in distinct properties and applications.
Uniqueness
N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C23H25ClN4O |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C23H25ClN4O/c1-3-27(4-2)15-21(29)26-22-18-10-5-6-11-20(18)25-23-19(22)12-13-28(23)17-9-7-8-16(24)14-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,26,29) |
Clé InChI |
RKFKDBZGYFONEP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


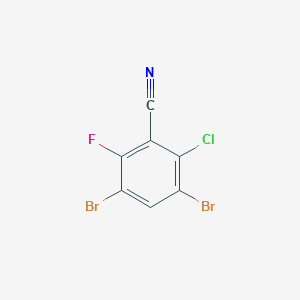
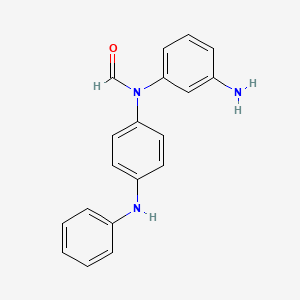
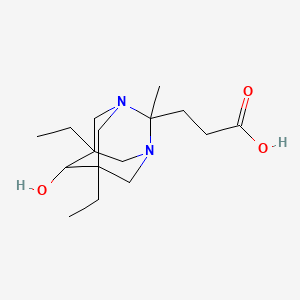
![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
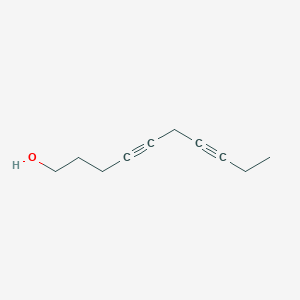
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
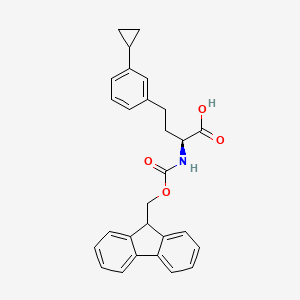
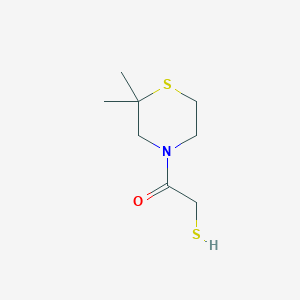
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)

![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

